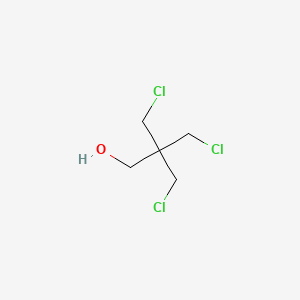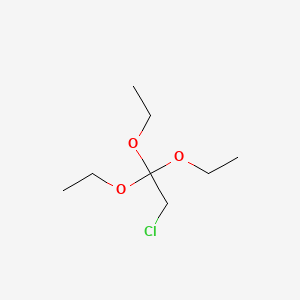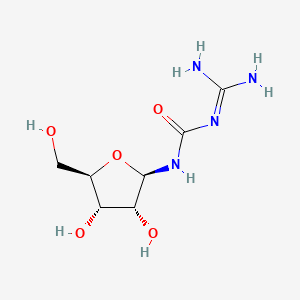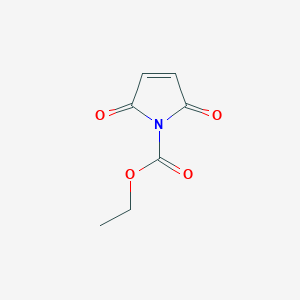
Tris(2-thienyl)phosphine
概要
説明
Tris(2-thienyl)phosphine is a chemical compound with the formula C12H9PS3 and a molecular weight of 280.369 . It is used as an intermediate for pharmaceutical and organic synthesis .
Chemical Reactions Analysis
Tris(2-thienyl)phosphine has been involved in reactions with dirhodium(II) acetate, leading to orthometalation of a heteroaromatic π-system and an unusual ring rearrangement . More detailed information about its chemical reactions is not available .
Physical And Chemical Properties Analysis
Tris(2-thienyl)phosphine is a solid substance that is white or colorless to orange to green in color. It has a melting point of 29-30 °C and a boiling point of 205 °C at 2mmHg. It is insoluble in water and sensitive to air .
科学的研究の応用
Reductive Cleavage of Disulfide Bonds
Tris(2-carboxyethyl)phosphine (TCEP) and its analogs have been utilized as reductants of peptide and protein disulfide bonds, demonstrating effectiveness relative to dithiothreitol (DTT). The study highlighted the reactivity of these compounds and their ability to penetrate phospholipid bilayers, suggesting potential applications in biological systems (Cline et al., 2004).
Improvement of Cycling Performance in Batteries
Tris(pentafluorophenyl)phosphine (TPFPP) has been used as an electrolyte additive to enhance the cycling performance of high-voltage lithium-ion batteries. This compound contributes to the formation of a protective film on electrode materials, improving the overall efficiency and lifespan of batteries (Xu et al., 2012).
Synthesis of Atomically Precise Metal Nanoclusters
A new class of hydride-rich silver nanoclusters has been synthesized using phosphines, including triphenylphosphine (TPP), as co-protecting ligands. These nanoclusters exhibit unique properties due to their atomically precise structures, opening up new avenues for research and application in materials science (Bootharaju et al., 2016).
Catalysis and Organic Transformations
Tris(2-thienyl)phosphine has been involved in the activation of C-H bonds in trinuclear osmium carbonyl clusters. This process leads to various phosphine-substituted derivatives, showcasing the potential of tris(2-thienyl)phosphine in catalytic applications and organic synthesis (Mottalib et al., 2007).
Enantioselective Transformations
Amino acid-derived bifunctional phosphines have been developed for enantioselective transformations, highlighting the broad potential of phosphine-based catalysis in asymmetric synthesis. These developments signify the versatility and efficiency of phosphine catalysts in a wide range of chemical reactions (Wang et al., 2016).
作用機序
Mode of Action
It is known to participate in various chemical reactions as an intermediate for pharmaceutical and organic synthesis .
Biochemical Pathways
It is known to be involved in various chemical reactions as an intermediate for pharmaceutical and organic synthesis .
Action Environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trithiophen-2-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCPTMZJPDVWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178883 | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-thienyl)phosphine | |
CAS RN |
24171-89-9 | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024171899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2-THIENYL)PHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRZ2J89TFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of tris(2-thienyl)phosphine unique?
A1: Tris(2-thienyl)phosphine features a central phosphorus atom bonded to three 2-thienyl rings. This structure allows for various coordination modes with transition metals, including simple phosphorus donation, bridging through sulfur, and cyclometalation involving the thienyl rings [, , ]. These diverse coordination possibilities make PTh3 a fascinating ligand for developing diverse metal complexes.
Q2: How does tris(2-thienyl)phosphine interact with transition metals?
A2: PTh3 can coordinate to transition metals in several ways. It can act as a typical monodentate ligand, donating its lone pair of electrons on the phosphorus atom [, , ]. Additionally, the sulfur atoms in the thienyl rings can engage in bridging interactions with metal centers []. Interestingly, PTh3 can undergo cyclometalation, where a metal inserts into a carbon-hydrogen bond of a thienyl ring, forming a metal-carbon bond and creating a more stable complex [, , ].
Q3: What are the spectroscopic characteristics of tris(2-thienyl)phosphine?
A3: Tris(2-thienyl)phosphine can be characterized using various spectroscopic methods. In 31P NMR, it shows a characteristic signal which can shift upon coordination to a metal [, ]. 1H NMR provides information about the thienyl protons, which can be used to study the coordination modes and potential cyclometalation events [, , ]. Additionally, IR spectroscopy can reveal information about the coordination of PTh3 to metal carbonyls, as the carbonyl stretching frequencies are sensitive to the electronic environment of the metal center [, , , ].
Q4: What are the main catalytic applications of tris(2-thienyl)phosphine complexes?
A4: Tris(2-thienyl)phosphine complexes have shown promising catalytic activity in various reactions. For example, palladium complexes of PTh3 have been successfully employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers []. Rhodium complexes containing PTh3 have shown activity in the hydrogenation of unsaturated compounds [].
Q5: How does the structure of tris(2-thienyl)phosphine influence its reactivity?
A5: The presence of thienyl rings in PTh3 significantly impacts its reactivity. The sulfur atoms in the thienyl rings can influence the electronic properties of the phosphorus center and impact its donor ability [, ]. Furthermore, the thienyl rings are susceptible to electrophilic attack, allowing for the formation of cyclometalated complexes, which can exhibit unique reactivity patterns [, , ]. This reactivity can be modulated by the substituents on the thienyl rings, offering opportunities to fine-tune the properties and reactivity of PTh3 derivatives.
Q6: Have any computational studies been conducted on tris(2-thienyl)phosphine and its complexes?
A6: Yes, computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of PTh3 and its metal complexes []. These calculations can provide insights into the bonding interactions between PTh3 and metal centers, helping to explain observed reactivity patterns and guide the design of new catalysts.
Q7: Has tris(2-thienyl)phosphine been investigated for potential C-P bond activation?
A7: Yes, research has demonstrated that PTh3 can undergo carbon-phosphorus bond activation in the presence of certain transition metal complexes [, ]. This reactivity is attributed to the relatively weak C-P bond strength and the ability of the thienyl rings to stabilize the resulting metal complexes through various coordination modes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)